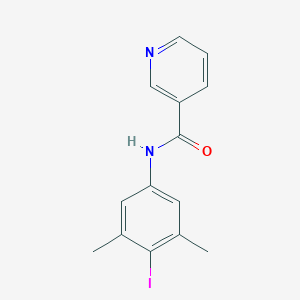
ETHYL 2-(MORPHOLIN-4-YL)-5-PENTANAMIDOBENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-(MORPHOLIN-4-YL)-5-PENTANAMIDOBENZOATE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a morpholine ring, a pentanoylamino group, and an ethyl ester of benzoic acid. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(MORPHOLIN-4-YL)-5-PENTANAMIDOBENZOATE typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzoic Acid Derivative: The starting material, 2-amino-5-nitrobenzoic acid, undergoes nitration to form 2-nitro-5-nitrobenzoic acid.
Reduction: The nitro groups are reduced to amines using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Amidation: The resulting amine is then reacted with pentanoyl chloride to form the pentanoylamino derivative.
Esterification: Finally, the carboxylic acid group is esterified with ethanol in the presence of an acid catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ alternative catalysts and solvents to optimize the reaction conditions and reduce costs.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(MORPHOLIN-4-YL)-5-PENTANAMIDOBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the benzoate ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted morpholine derivatives or benzoate esters.
Scientific Research Applications
ETHYL 2-(MORPHOLIN-4-YL)-5-PENTANAMIDOBENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-(MORPHOLIN-4-YL)-5-PENTANAMIDOBENZOATE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The morpholine ring and pentanoylamino group are key functional groups that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
ETHYL 2-(MORPHOLIN-4-YL)-5-PENTANAMIDOBENZOATE can be compared with other similar compounds, such as:
Ethyl 2-(morpholin-4-yl)-5-(butanoylamino)benzoate: Similar structure but with a butanoylamino group instead of a pentanoylamino group.
Ethyl 2-(piperidin-4-yl)-5-(pentanoylamino)benzoate: Contains a piperidine ring instead of a morpholine ring.
Ethyl 2-(morpholin-4-yl)-5-(hexanoylamino)benzoate: Similar structure but with a hexanoylamino group instead of a pentanoylamino group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H26N2O4 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
ethyl 2-morpholin-4-yl-5-(pentanoylamino)benzoate |
InChI |
InChI=1S/C18H26N2O4/c1-3-5-6-17(21)19-14-7-8-16(20-9-11-23-12-10-20)15(13-14)18(22)24-4-2/h7-8,13H,3-6,9-12H2,1-2H3,(H,19,21) |
InChI Key |
LOCZGQFARXCBDJ-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC(=C(C=C1)N2CCOCC2)C(=O)OCC |
Canonical SMILES |
CCCCC(=O)NC1=CC(=C(C=C1)N2CCOCC2)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]pentanamide](/img/structure/B277871.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-phenylacrylamide](/img/structure/B277873.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B277874.png)
![3-butoxy-N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B277876.png)
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-methylbenzamide](/img/structure/B277879.png)
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B277881.png)
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B277882.png)
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B277883.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,4-dimethoxybenzamide](/img/structure/B277886.png)
![N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide](/img/structure/B277888.png)
![2-(4-chlorophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B277891.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B277893.png)

![2-(4-bromophenoxy)-2-methyl-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide](/img/structure/B277897.png)
